molecular formula C11H11NO3S B1485700 (3R,4R)-4-(1,3-benzoxazol-2-ylsulfanyl)oxolan-3-ol CAS No. 2166264-93-1

(3R,4R)-4-(1,3-benzoxazol-2-ylsulfanyl)oxolan-3-ol

Cat. No. B1485700
CAS RN: 2166264-93-1
M. Wt: 237.28 g/mol
InChI Key: BKHCPDNALYKLGU-PSASIEDQSA-N
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Description

Synthesis Analysis

Unfortunately, the available information does not provide specific details on the synthesis of BBSO .

Scientific Research Applications

Synthesis and Photophysical Properties

A study on the synthesis and photophysical properties of fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives revealed these compounds exhibit excellent quantum yield with absorption in the range of 296 to 332 nm and emission in the ranges of 368 to 404 nm. These compounds demonstrate significant in vitro antibacterial and antifungal activities, highlighting their potential in antimicrobial research (Phatangare et al., 2013).

Biotransformation and Asymmetric Reduction

Research involving the use of whole cells of various fungal strains for the asymmetric reduction of 1-(benzoazol-2-ylsulfanyl)propan-2-ones to their corresponding alcohols demonstrated high activity and enantioselectivity. This highlights the potential of using biocatalysis for the synthesis of enantioenriched sulfanyl alcohols, which could be beneficial in the production of pharmaceuticals and fine chemicals (Borowiecki et al., 2014).

Photolysis Studies

A study on the photo-cleavage of bis(1,3-benzoxazol-2-yl) disulfide and its analogs provided insight into the reactivities of benzoxazol-2-ylsulfanyl radicals. The findings suggest applications in understanding the behavior of sulfanyl radicals in photochemical processes, which could be useful in the development of photo-responsive materials and in the study of radical reactions (Alam et al., 1996).

Antitubercular Activity

The lipase-catalyzed kinetic resolution of novel benzoxazole derivatives was studied for their antitubercular activity against various Mycobacterium tuberculosis strains. The findings indicate that these compounds show significant activity, suggesting their potential as leads for developing new antitubercular agents (Łukowska-Chojnacka et al., 2018).

Antibacterial and Antifungal Properties

Novel Schiff base derivatives of 2-(1H-Benzo[d]Oxazole-2-ylthio)-N-(4-Acetylphenyl)Acetamide were synthesized and showed promising antibacterial and antifungal properties. The study suggests these compounds could serve as templates for the development of new antimicrobial agents (Maru et al., 2015).

properties

IUPAC Name

(3R,4R)-4-(1,3-benzoxazol-2-ylsulfanyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c13-8-5-14-6-10(8)16-11-12-7-3-1-2-4-9(7)15-11/h1-4,8,10,13H,5-6H2/t8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHCPDNALYKLGU-PSASIEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)SC2=NC3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)SC2=NC3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-4-(1,3-benzoxazol-2-ylsulfanyl)oxolan-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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